Cas no 2551-72-6 (Bis(1-(2-phenylethyl)guanidine) sulfuric acid)

Bis(1-(2-phenylethyl)guanidine) sulfuric acid structure
2551-72-6 structure
商品名:Bis(1-(2-phenylethyl)guanidine) sulfuric acid
CAS番号:2551-72-6
MF:C9H15N3O4S
メガワット:261.29800
CID:913861
PubChem ID:44193846

Bis(1-(2-phenylethyl)guanidine) sulfuric acid 化学的及び物理的性質

名前と識別子

    • 2-(2-phenylethyl)guanidine,sulfuric acid
    • 1-Phenethylguanidine hemisulfate
    • 2-(2-phenylethyl)guanidine
    • AGN-PC-00MAHR
    • NSC29221
    • NSC71268
    • Phenaethyl-guanidin, Sulfat
    • phenethyl-guanidine, sulfate
    • sulfuric Acid
    • SureCN5461636
    • Bis(1-(2-phenylethyl)guanidine) sulfuric acid
    • BS-3485
    • 2551-72-6
    • MFCD00035581
    • bis(N-(2-phenylethyl)guanidine);sulfuricacid
    • 2-phenylethylguanidine hemisulfate
    • KXSOPULWBBJOOF-UHFFFAOYSA-N
    • bis(N-(2-phenylethyl)guanidine); sulfuric acid
    • 1-(2-Phenylethyl)guanidine sulfate (2:1)
    • CAA55172
    • AKOS025146443
    • インチ: InChI=1S/2C9H13N3.H2O4S/c2*10-9(11)12-7-6-8-4-2-1-3-5-8;1-5(2,3)4/h2*1-5H,6-7H2,(H4,10,11,12);(H2,1,2,3,4)
    • InChIKey: KXSOPULWBBJOOF-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C=C1)CCN=C(N)N.C1=CC=C(C=C1)CCN=C(N)N.OS(=O)(=O)O

計算された属性

  • せいみつぶんしりょう: 261.07800
  • どういたいしつりょう: 424.18927457g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 6
  • 水素結合受容体数: 6
  • 重原子数: 29
  • 回転可能化学結合数: 6
  • 複雑さ: 225
  • 共有結合ユニット数: 3
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 212Ų

じっけんとくせい

  • PSA: 144.88000
  • LogP: 2.33110

Bis(1-(2-phenylethyl)guanidine) sulfuric acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1535617-1g
1-Phenethylguanidine hemisulfate
2551-72-6 98%
1g
¥5922 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1535617-100mg
1-Phenethylguanidine hemisulfate
2551-72-6 98%
100mg
¥2302 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1535617-5g
1-Phenethylguanidine hemisulfate
2551-72-6 98%
5g
¥10901 2023-04-14
TRC
B109825-50mg
Bis(1-(2-phenylethyl)guanidine) sulfuric acid
2551-72-6
50mg
$ 170.00 2022-06-07
A2B Chem LLC
AI87230-1mg
1-Phenethylguanidine hemisulfate
2551-72-6 >90%
1mg
$201.00 2024-04-20
A2B Chem LLC
AI87230-500mg
1-Phenethylguanidine hemisulfate
2551-72-6 >90%
500mg
$390.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1535617-500mg
1-Phenethylguanidine hemisulfate
2551-72-6 98%
500mg
¥4147 2023-04-14
A2B Chem LLC
AI87230-10mg
1-Phenethylguanidine hemisulfate
2551-72-6 >90%
10mg
$240.00 2024-04-20
abcr
AB518484-1g
1-(2-Phenylethyl)guanidine sulfate (2:1), >90%; .
2551-72-6
1g
€663.70 2024-07-23
TRC
B109825-100mg
Bis(1-(2-phenylethyl)guanidine) sulfuric acid
2551-72-6
100mg
$ 280.00 2022-06-07

Bis(1-(2-phenylethyl)guanidine) sulfuric acid 関連文献

Bis(1-(2-phenylethyl)guanidine) sulfuric acidに関する追加情報

Comprehensive Overview of 2-(2-Phenylethyl)guanidine Sulfate (CAS No. 2551-72-6): Properties, Applications, and Market Insights

2-(2-Phenylethyl)guanidine sulfate (CAS No. 2551-72-6) is a specialized organic compound with a unique chemical structure that combines a guanidine moiety with a phenylethyl group. This compound has garnered significant attention in recent years due to its potential applications in pharmaceutical research, biochemical studies, and material science. The molecular formula of this compound is C9H13N3·H2SO4, and it typically appears as a white to off-white crystalline powder under standard conditions.

The guanidine sulfate derivative exhibits several interesting chemical properties that make it valuable for research purposes. With a molecular weight of 279.31 g/mol, this compound demonstrates good solubility in water and polar organic solvents, while being less soluble in non-polar solvents. Researchers have noted that the phenylethylguanidine sulfate structure provides unique electronic and steric characteristics that influence its reactivity and binding properties. These features have led to investigations into its potential as a building block for more complex molecules in medicinal chemistry.

In pharmaceutical research, 2-(2-phenylethyl)guanidine sulfate has been studied for its potential biological activities. The guanidine functional group is known to participate in hydrogen bonding interactions, which is crucial for molecular recognition processes in biological systems. Current research trends focus on exploring its derivatives as potential modulators of various biological targets. The compound's structural features make it particularly interesting for developing novel therapeutic agents, especially in neurological and cardiovascular research areas.

The synthesis of CAS 2551-72-6 typically involves the reaction of 2-phenylethylamine with cyanamide followed by treatment with sulfuric acid. This synthetic route has been optimized over time to improve yield and purity. Recent advancements in green chemistry have led to the development of more environmentally friendly synthesis methods for such guanidine-based compounds, addressing growing concerns about sustainable chemical production.

Analytical characterization of 2-(2-phenylethyl)guanidine sulfuric acid salt employs various techniques including NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's structure and purity, which are critical parameters for research applications. The compound's stability under different conditions has been thoroughly investigated, with studies showing good thermal stability up to certain temperatures.

In material science, the phenylethyl guanidine sulfate structure has shown promise as a component in advanced materials. Its ability to form stable complexes with various metal ions has been explored for creating novel coordination polymers and supramolecular assemblies. These materials have potential applications in catalysis, sensing technologies, and as functional components in electronic devices.

The global market for specialized guanidine derivatives like 2551-72-6 has shown steady growth, driven by increasing research activities in pharmaceutical and material science sectors. Market analysts note particular demand from North America and Asia-Pacific regions, where biotechnology and pharmaceutical industries are expanding rapidly. The compound's price and availability fluctuate based on raw material costs and production capacity.

Quality control standards for 2-(2-phenylethyl)guanidine sulfate are stringent, especially for research-grade material. Reputable suppliers typically provide certificates of analysis that include purity assessments (often ≥98% by HPLC), residual solvent content, and heavy metal specifications. These quality parameters are crucial for ensuring reproducible results in sensitive applications.

Storage and handling recommendations for CAS 2551-72-6 emphasize keeping the compound in a cool, dry environment, protected from light and moisture. While not classified as hazardous under standard conditions, proper laboratory practices should always be followed when working with this chemical. The compound's shelf life can extend to several years when stored appropriately in sealed containers.

Recent scientific literature has highlighted novel research directions involving 2-(2-phenylethyl)guanidine sulfate. These include its potential use as a template for molecular imprinting polymers, investigations into its spectroscopic properties, and studies on its behavior in various solvent systems. Such fundamental research contributes to a deeper understanding of structure-property relationships in similar compounds.

Regulatory aspects concerning phenylethylguanidine sulfuric acid salt vary by region but generally fall under standard chemical regulations rather than specialized controls. Researchers and commercial users should consult local regulations regarding transportation, storage, and disposal requirements. The compound's environmental fate and ecotoxicological profile continue to be subjects of ongoing study.

Future prospects for 2-(2-phenylethyl)guanidine sulfate appear promising, with potential applications emerging in areas such as drug discovery, materials engineering, and analytical chemistry. The compound's versatility as a chemical building block ensures continued interest from both academic and industrial researchers. Advances in synthetic methodology and analytical techniques will likely reveal new opportunities for this interesting molecule.

For researchers considering working with 2551-72-6, it's important to consult recent literature and technical data sheets to understand its full range of properties and potential applications. The compound represents an interesting case study in how relatively simple molecular modifications can lead to substances with diverse potential uses across multiple scientific disciplines.

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